2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid
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Overview
Description
2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid is an organic compound with the molecular formula C12H20N2O5 and a molecular weight of 272.3 g/mol . It is a derivative of pyrrolidine and is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid typically involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected pyrrolidine. This intermediate is then reacted with formamidoacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine: Similar in structure but lacks the formamidoacetic acid moiety.
Pyrrolidine-2-carboxylic acid: Similar backbone but different functional groups.
N-Boc-glycine: Contains the Boc-protected amine but with a different core structure.
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid is unique due to its combination of the Boc-protected pyrrolidine and formamidoacetic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJXCLBLFPFXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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